

An In-depth Technical Guide to 2-Propylcyclohexanone (CAS 94-65-5)

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Compound of Interest

Compound Name: 2-Propylcyclohexanone

Cat. No.: B1346617

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Propylcyclohexanone** (CAS 94-65-5), a substituted cyclic ketone. It details the compound's chemical and physical properties, provides a thorough experimental protocol for its synthesis via the Stork enamine alkylation method, and includes relevant spectroscopic data for characterization. This document also addresses the current landscape of its known biological activities and proposes a hypothetical signaling pathway for future investigation, acknowledging the limited publicly available research in this area. All quantitative data is presented in clear, structured tables, and key processes are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

2-Propylcyclohexanone is a combustible liquid characterized by the following properties:

| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 94-65-5 | [1][2] |
| Molecular Formula | C ₉ H ₁₆ O | [1][2] |
| Molecular Weight | 140.22 g/mol | [1] |
| IUPAC Name | 2-propylcyclohexan-1-one | [1] |
| Synonyms | Cyclohexanone, 2-propyl- | [1] |
| Appearance | Colorless to light yellow/orange clear liquid | |
| Density | 0.91 g/cm ³ | |
| Boiling Point | 198 °C | |
| Flash Point | 69.2 °C | |
| Refractive Index | 1.444 | |
| Solubility | Insoluble in water | |
| LogP | 2.54 | |

Spectroscopic Data

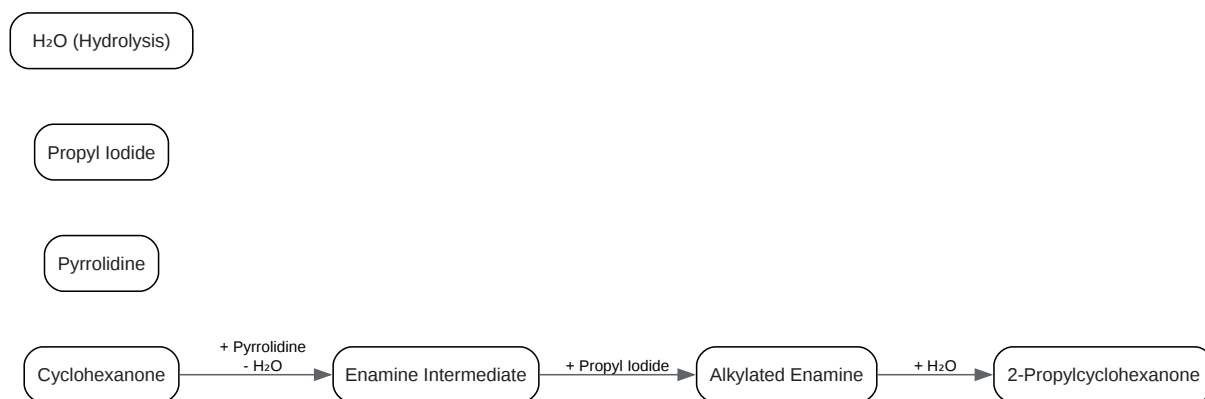
Spectroscopic analysis is crucial for the identification and characterization of **2-Propylcyclohexanone**.

| Spectroscopy | Key Features |
|---|---|
| ^1H NMR (in CDCl_3) | Signals corresponding to the propyl group and the cyclohexanone ring protons. |
| ^{13}C NMR (in CDCl_3) | Resonances for the carbonyl carbon, the propyl chain carbons, and the cyclohexanone ring carbons. |
| IR (liquid film) | Characteristic $\text{C}=\text{O}$ stretching vibration for the ketone group. |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. |
| GC-MS | Retention time and mass spectrum for identification and purity assessment. |

Synthesis of 2-Propylcyclohexanone via Stork Enamine Alkylation

The Stork enamine synthesis is a widely used method for the α -alkylation of ketones. This process involves the reaction of a ketone with a secondary amine to form an enamine, which then acts as a nucleophile to attack an alkyl halide. Subsequent hydrolysis yields the α -alkylated ketone.

Reaction Scheme



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Figure 1: Synthesis workflow for **2-Propylcyclohexanone**.

Experimental Protocol

Materials:

- Cyclohexanone
- Pyrrolidine
- p-Toluenesulfonic acid (catalyst)
- Toluene (solvent)
- Propyl iodide
- Hydrochloric acid (for hydrolysis)
- Sodium bicarbonate (for neutralization)
- Anhydrous magnesium sulfate (for drying)

- Diethyl ether (for extraction)

Procedure:

- Formation of the Enamine:
 - In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
 - Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
 - Monitor the reaction until no more water is collected.
 - Cool the reaction mixture to room temperature.
- Alkylation of the Enamine:
 - To the cooled enamine solution, add propyl iodide (1.1 eq) dropwise while stirring.
 - Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or GC).
- Hydrolysis and Workup:
 - Add an aqueous solution of hydrochloric acid to the reaction mixture and stir vigorously to hydrolyze the iminium salt and remaining enamine.
 - Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter and concentrate the solution under reduced pressure to obtain the crude product.
- Purification:

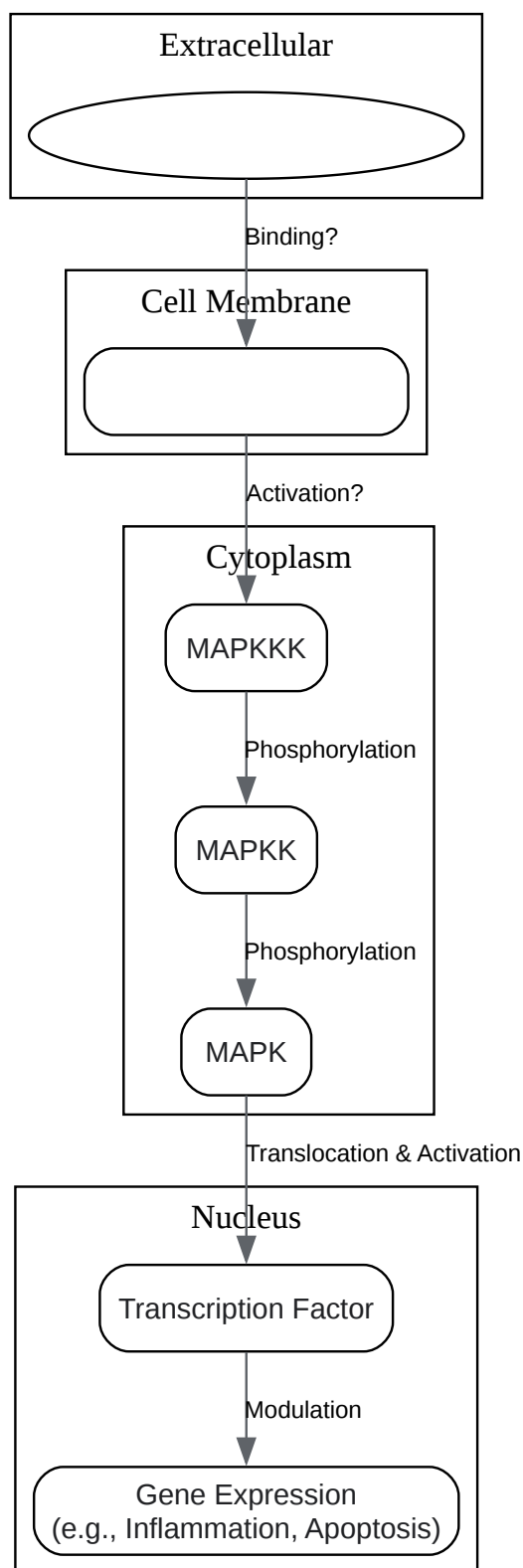
- Purify the crude **2-propylcyclohexanone** by vacuum distillation or column chromatography on silica gel to obtain the final product.

Biological Activity and Signaling Pathways

As of the latest literature review, there is a notable absence of published studies specifically detailing the biological activity or the interaction of **2-Propylcyclohexanone** with cellular signaling pathways. This presents an open area for future research, particularly in the context of drug discovery and development where structurally similar cyclic ketones have shown biological relevance.

Hypothetical Signaling Pathway for Investigation

Given the structural motifs present in **2-Propylcyclohexanone**, a hypothetical area of investigation could be its potential interaction with pathways involved in inflammation and cellular stress responses. For instance, its effect on the Mitogen-Activated Protein Kinase (MAPK) signaling cascade could be a starting point for research. This is purely speculative and intended to guide future research directions.



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Figure 2: A hypothetical MAPK signaling pathway for investigating the biological effects of **2-Propylcyclohexanone**.

Safety and Handling

2-Propylcyclohexanone is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[1] It is also reported to cause skin and eye irritation.[1] Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This technical guide has provided a detailed overview of **2-Propylcyclohexanone**, focusing on its chemical properties, a comprehensive synthesis protocol, and spectroscopic data. While the synthesis and characterization of this compound are well-established, its biological activity remains a significant unknown. The proposed hypothetical signaling pathway serves as a potential starting point for researchers in drug development to explore the pharmacological relevance of this and structurally related compounds. Further investigation is warranted to unlock the potential applications of **2-Propylcyclohexanone** in medicinal chemistry and materials science.

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